molecular formula C28H21N7O2S B2475585 3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 477709-78-7

3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

Cat. No. B2475585
CAS RN: 477709-78-7
M. Wt: 519.58
InChI Key: LMSDJYYAXYIMPO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a nitro group (-NO2), a sulfanyl group (-SH), a phenyl group (C6H5), a pyrrole ring, a pyrazole ring, and a triazole ring. These functional groups could potentially give the compound various chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide an exact synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups could potentially allow for various types of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the nitro group could potentially be reduced to an amino group, or the sulfanyl group could react with an alkyl halide to form a thioether .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings could potentially make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Antimicrobial Properties

A study by Prakash et al. (2011) explored the antimicrobial activities of new triazole compounds, closely related to 3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole. They found that these compounds exhibited significant antimicrobial properties, making them potent agents in this field (Prakash et al., 2011).

Antioxidant and Enzyme Inhibitory Activities

Pillai et al. (2019) investigated the antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings, which are structurally similar to the chemical . The study highlighted the significant inhibitory potential of these compounds, suggesting their possible application in managing diseases related to oxidative stress and enzyme dysregulation (Pillai et al., 2019).

Applications in Organic Chemistry

Funt et al. (2016) explored the synthesis and transformations of pyrrole- and 1,2,4-triazole-containing ensembles, which are related to the compound . This research contributes to the field of organic chemistry by providing new methods for synthesizing complex structures, potentially useful in various chemical applications (Funt et al., 2016).

Potential in Pharmacology and Biochemistry

Research by Nayak and Poojary (2019) on a compound structurally similar to 3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole demonstrated its potential in pharmacological and biochemical applications, specifically in exploring its interactions with biological receptors (Nayak & Poojary, 2019).

Antiradical Activity

Gotsulya (2020) found that derivatives of 1,2,4-triazole and pyrazole exhibited moderate antiradical activity, indicating the potential of compounds like 3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole in combating free radicals (Gotsulya, 2020).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve modifying the structure of the compound to enhance its properties or reduce any potential hazards .

properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N7O2S/c36-35(37)24-15-13-21(14-16-24)20-38-28-31-30-26(33(28)22-9-3-1-4-10-22)25-19-29-34(23-11-5-2-6-12-23)27(25)32-17-7-8-18-32/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDJYYAXYIMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NN=C(N3C4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-])N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

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